Rennin, also known as chymosin (EC 3.4.4.3), is an aspartic protease primarily known for its role in milk coagulation. [] It is found in the gastric juice of young mammals, particularly calves, where it plays a crucial role in digestion by converting milk to curd. [] Rennin specifically cleaves the peptide bond between phenylalanine and methionine residues in κ-casein, a protein found in milk. [] This cleavage leads to the destabilization of the casein micelle structure, ultimately resulting in milk coagulation. []
Apart from its digestive role in young mammals, rennin has found significant applications in various scientific fields, primarily in the food industry for cheese production. []
Traditionally, rennin was extracted from the fourth stomach (abomasum) of unweaned calves. [] This process involved multiple steps, including extraction with salt solutions, precipitation, and purification. []
The increasing demand for rennin led to the exploration of alternative sources, with microbial production emerging as a prominent method. [] Various fungi, including species like Mucor pusillus, Mucor miehei, and Endothia parasitica, have been identified as potent producers of rennin-like enzymes. [, , , ] These enzymes, often referred to as microbial rennins, exhibit similar milk-clotting properties to calf rennin and have gained significant importance in the cheese industry. [, , , ]
Advances in recombinant DNA technology have enabled the production of calf rennin in heterologous expression systems. [] This approach involves cloning the rennin gene from calf stomach into suitable host organisms like Escherichia coli, Saccharomyces cerevisiae, and Aspergillus species. [] These recombinant systems offer a sustainable and controlled production of rennin, addressing the ethical and supply limitations associated with traditional extraction methods. []
The primary chemical reaction catalyzed by rennin is the hydrolysis of a specific peptide bond in κ-casein. [] This hydrolytic reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond, facilitated by the aspartic acid residues in the enzyme's active site. [] The reaction results in the cleavage of κ-casein into two fragments: para-κ-casein and a glycopeptide. []
In the primary phase, rennin cleaves the Phe105-Met106 bond in κ-casein, leading to the formation of para-κ-casein and a soluble glycopeptide. [, , ] This cleavage disrupts the stabilizing hydrophilic macropeptide region of κ-casein, exposing hydrophobic regions. [, , ]
The exposed hydrophobic regions of para-κ-casein interact with each other, leading to the aggregation and precipitation of casein micelles, forming a gel-like structure known as curd. [, , ] Calcium ions play a crucial role in this aggregation process. []
Rennin is a water-soluble protein with optimal activity in acidic environments, typically around pH 5.5-6.5. [, ] It is sensitive to high temperatures and undergoes denaturation at temperatures above 60°C. [] Rennin's activity is influenced by various factors, including pH, temperature, calcium ion concentration, and the presence of inhibitors. [, ]
The primary application of rennin is in cheesemaking, where it is used as a coagulant to initiate the separation of milk into curd and whey. [] Rennin's specificity for κ-casein cleavage and its low general proteolytic activity are crucial for developing desirable cheese texture and flavor. [, ]
Protein Chemistry: Rennin's well-defined specificity for κ-casein makes it a valuable tool for studying protein structure-function relationships and proteolytic mechanisms. []
Dairy Science: Researchers utilize rennin to investigate the properties of milk proteins, milk coagulation processes, and factors influencing cheese yield and quality. []
Biotechnology: Rennin is employed in the development of biosensors for detecting milk adulteration and monitoring cheese ripening processes. []
Biomedical Applications: Investigating the potential of rennin and its inhibitors for therapeutic applications, such as in treating hypertension and other renin-angiotensin system-related disorders. [, ]
Food Technology: Exploring the use of rennin for developing novel food products, such as plant-based cheese alternatives and protein-rich snacks, by leveraging its ability to modify protein functionality. []
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